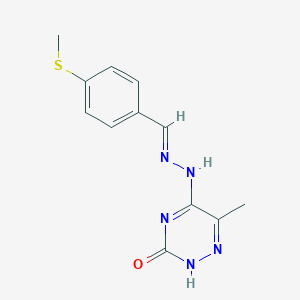
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide, also known as CBZ-NME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its biological activities. CBZ-NME is a promising candidate for the development of new drugs due to its unique properties, such as its ability to cross the blood-brain barrier and its potential to target specific receptors in the body.
作用機序
The mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of specific receptors in the body. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide can affect the function of various cellular pathways, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have several biochemical and physiological effects in the body. In addition to its neuroprotective effects, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce the damage caused by oxidative stress in the body. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide can also affect the function of various cellular pathways, such as calcium signaling and protein folding, which can have a range of effects on cellular function.
実験室実験の利点と制限
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has several advantages for use in lab experiments. One of the main advantages is its ability to cross the blood-brain barrier, which makes it a promising candidate for the development of new drugs for neurological disorders. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is also relatively stable and can be synthesized in high yields, which makes it a useful tool for studying the effects of specific receptor modulation. However, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has some limitations for use in lab experiments, such as its relatively complex synthesis method and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide. One of the most promising areas of research is in the development of new drugs for neurological disorders. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has shown significant potential in preclinical studies, and further research is needed to determine its safety and efficacy in humans. In addition, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has potential applications in other fields of medicine, such as cancer therapy and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide and to identify its potential therapeutic targets.
合成法
The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 3-(9H-carbazol-9-yl)propanol, which is then reacted with methanesulfonyl chloride to yield the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-methoxyethylamine to yield N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide. The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a complex process that requires careful optimization of the reaction conditions to obtain high yields and purity.
科学的研究の応用
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. In addition, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce the damage caused by oxidative stress in the brain.
特性
製品名 |
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
|---|---|
分子式 |
C19H24N2O4S |
分子量 |
376.5 g/mol |
IUPAC名 |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-11-20(26(2,23)24)13-15(22)14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,15,22H,11-14H2,1-2H3 |
InChIキー |
JDHRVOUHEIHWAT-UHFFFAOYSA-N |
SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
正規SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
